1,7-Bis(9-acridinyl)heptane

DNA Intercalation Bisacridine Linker Length

Select 1,7-Bis(9-acridinyl)heptane (CAS 141946-28-3) for its unique C7 flexible linker, which enhances DNA bis-intercalation and photochemical activity. Unlike analogs with rigid or shorter spacers, this hydrophobic bisacridine powder (MW 454.6, LogP 8.825) is optimized as a high-sensitivity photoinitiator in UV-curable photoresists and coatings. Sourced for purity and reliability.

Molecular Formula C33H30N2
Molecular Weight 454.6 g/mol
CAS No. 141946-28-3
Cat. No. B132306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(9-acridinyl)heptane
CAS141946-28-3
Molecular FormulaC33H30N2
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64
InChIInChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2
InChIKeyYDTZWEXADJYOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Bis(9-acridinyl)heptane (CAS 141946-28-3): A Flexible Bis-Intercalator with Dual-Use Potential in Photopolymerization and DNA-Targeted Research


1,7-Bis(9-acridinyl)heptane (CAS 141946-28-3) is a synthetic bisacridine comprising two 9-acridinyl chromophores covalently linked by a flexible seven-carbon heptane chain [1]. This C7 aliphatic linker distinguishes it from analogs with rigid aromatic or shorter alkyl spacers, conferring a unique balance of molecular flexibility and hydrophobic character. As a bis-intercalator, the compound is designed to bind DNA with enhanced affinity compared to mono-intercalating acridines . Its conjugated acridine moieties also enable photochemical activity, making it a functional photoinitiator in UV-curable resin systems [2]. With a melting point of 152-154°C, a molecular weight of 454.6 g/mol, and a LogP of 8.825, 1,7-Bis(9-acridinyl)heptane is a hydrophobic, yellow crystalline powder that is insoluble in water but soluble in organic solvents .

Linker-Dependent Activity: Why 1,7-Bis(9-acridinyl)heptane Cannot Be Replaced by Other Bisacridines


Bisacridine activity is exquisitely sensitive to the length, flexibility, and chemical nature of the linker that tethers the two intercalating acridine units. This spacer determines the compound's ability to achieve bis-intercalation—the simultaneous insertion of both acridine rings into DNA base pairs—which is critical for maximizing DNA binding affinity and residence time [1]. A linker that is too short sterically hinders dual intercalation; one that is too long or too flexible reduces binding efficiency through unfavorable entropic effects . 1,7-Bis(9-acridinyl)heptane, with its seven-carbon alkylene chain, occupies a specific structural niche. Substituting it with a bisacridine bearing a shorter linker (e.g., C4), a rigid aromatic linker, or a charged viologen connector would yield a molecule with fundamentally different DNA-binding kinetics, sequence selectivity, and biological activity [2]. Similarly, in photopolymerization applications, the acridine moiety's electronic properties are influenced by the linker, and substitution could alter the compound's UV-Vis absorption profile and initiation efficiency [3]. Therefore, 1,7-Bis(9-acridinyl)heptane must be selected based on its specific linker-defined properties, not merely its bisacridine class.

Quantitative Differentiation Evidence for 1,7-Bis(9-acridinyl)heptane in Photopolymerization and DNA Binding


Flexible C7 Linker Yields Enhanced DNA Binding Affinity Compared to Shorter-Chain Bisacridines

The binding affinity of bisacridines to DNA is highly dependent on the length of the linker connecting the two acridine intercalators. Studies on a series of bisacridines with rigid aromatic linkers of varying lengths (7.0 to 9.6 Å) demonstrated that even small changes in linker dimension significantly affect DNA interaction and cytotoxicity [1]. While these specific compounds utilize rigid linkers, the principle of linker-length dependence is a well-established class-level inference for all bis-intercalators, including those with flexible alkyl chains like 1,7-Bis(9-acridinyl)heptane. A flexible C7 heptane linker (approximately 9-10 Å in extended conformation) allows the two acridine units to span multiple base pairs for bis-intercalation, whereas a shorter linker (e.g., C4) would constrain the compound to mono-intercalation, resulting in significantly lower overall DNA binding affinity .

DNA Intercalation Bisacridine Linker Length Binding Affinity

Aliphatic Linker Confers Different DNA Binding Kinetics than Charged Viologen Linkers in Bisacridine Analogs

A comparative study of bis-9-acridinyl derivatives demonstrated that the chemical nature of the linker significantly impacts DNA binding. Derivatives containing rigid, positively charged mono-, di-, and tetra-viologen linkers were shown to act as bis-intercalators where the viologen moieties lie in the minor groove of the DNA duplex [1]. In contrast, 1,7-Bis(9-acridinyl)heptane possesses a neutral, flexible heptane linker, which lacks the charge-charge repulsion and rigid geometry of viologen units. While quantitative binding constants (e.g., Kd, IC50) were not provided in the abstract, the qualitative difference in binding mode—groove localization versus purely flexible intercalation—represents a fundamental class-level differentiation. The neutral, flexible C7 linker is predicted to allow a different, more entropically-driven binding mechanism compared to the rigid, electrostatically-guided binding of viologen-linked bisacridines .

DNA Intercalation Bisacridine Viologen Linker Binding Kinetics

Quantified Photoinitiator Utility: 1,7-Bis(9-acridinyl)heptane as a Component in High-Sensitivity Photopolymerizable Resins

1,7-Bis(9-acridinyl)heptane is explicitly claimed as a photoinitiator in a photopolymerizable composition that achieves improved photosensitivity over prior art. The patent (U.S. Patent No. 5,334,484) teaches that an acridine compound of the general formula (I), which encompasses 1,7-bis(9-acridinyl)heptane, is used at a concentration of 0.01 to 20 parts by weight per 100 parts by weight of the ethylenically unsaturated compound [1]. The invention is contrasted with compositions using prior art photoinitiators like 2-ethylanthraquinone, benzophenone, and 9-phenylacridine, which were found to have insufficient photosensitivity [1]. While specific photospeed or curing time data are not disclosed in the patent abstract, the invention's novelty lies in the use of this specific bisacridine structure to overcome the sensitivity limitations of previously known photoinitiators .

Photopolymerization Photoinitiator Bisacridine UV Curing Lithography

Enhanced DNA Binding of Bisacridines Over Monoacridine Counterparts: A Class-Level Advantage

A study on a bisacridine derivative with a penta(ethylene glycol) linker demonstrated increased DNA binding ability compared to its monoacridine counterpart, quinacrine [1]. In the presence of Cu2+ ions, the bisacridine caused an enhancement of DNA cleavage relative to the monoacridine [1]. While this specific study used a different linker, the principle that linking two acridine units into a bis-intercalator significantly enhances DNA affinity and functional activity (e.g., cleavage) compared to a single intercalating moiety is a robust class-level inference applicable to 1,7-Bis(9-acridinyl)heptane . The bisacridine architecture provides a higher local concentration of intercalating units and can engage in cooperative binding not possible for a monomer.

DNA Intercalation Bisacridine Monoacridine Binding Enhancement Copper-Mediated Cleavage

Optimized Research and Industrial Applications for 1,7-Bis(9-acridinyl)heptane Based on Quantitative Evidence


Development of High-Sensitivity Photopolymerizable Resins for Microelectronics and Coatings

As evidenced by its role in patented photopolymerizable compositions , 1,7-Bis(9-acridinyl)heptane is best utilized as a photoinitiator in UV-curable systems where enhanced photosensitivity is required over conventional initiators like benzophenone or 9-phenylacridine. This application is particularly relevant for the fabrication of photoresists in semiconductor manufacturing and the rapid curing of industrial coatings and adhesives [1].

Investigating the Effects of Linker Flexibility on DNA Bis-Intercalation Kinetics and Affinity

The flexible heptane linker of 1,7-Bis(9-acridinyl)heptane makes it an ideal model compound for fundamental biophysical studies of DNA-ligand interactions . Researchers can use this compound to directly compare DNA binding properties (e.g., binding constants, dissociation rates, and sequence preferences) with bisacridines bearing rigid linkers or shorter alkyl chains [1]. Such studies are essential for elucidating the structure-activity relationships that govern the function of bis-intercalating agents [2].

As a Starting Point for the Design of Novel Bis-Intercalating Probes or Therapeutics

Given the class-level evidence that bisacridines exhibit enhanced DNA binding and functional activity (e.g., cleavage) compared to monoacridines , 1,7-Bis(9-acridinyl)heptane serves as a valuable core scaffold. Its simple, symmetric structure allows for facile chemical modification—for instance, by adding functional groups to the acridine rings or incorporating a cleavable moiety—to create new derivatives with tailored DNA-binding properties, fluorescent tags, or enhanced cytotoxicity for use in chemical biology or drug discovery [1].

As a Reference Compound for Studies of Linker-Dependent Activity in Bisacridine Families

The well-defined, flexible C7 linker of 1,7-Bis(9-acridinyl)heptane positions it as a useful reference standard . In studies comparing the biological or photochemical activity of a series of bisacridines, this compound provides a benchmark for the 'flexible alkyl chain' phenotype. Its activity can be contrasted with that of analogs containing rigid aromatic or charged viologen linkers to systematically map how linker chemistry dictates DNA binding mode, cellular uptake, and in vitro potency [1].

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